molecular formula C14H17N3O4 B2805044 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034454-76-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2805044
CAS No.: 2034454-76-5
M. Wt: 291.307
InChI Key: TURKFKXXXOFJKD-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound with diverse applications in chemical, biological, and industrial fields. Its unique structure combines functional groups that enable multiple reactions and interactions, making it a compound of significant interest for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide generally involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Preparation of 4-methoxy-6-methyl-2-oxopyridine:

    • Reagents: 4-methoxypyridine, methylating agent (e.g., methyl iodide).

    • Conditions: Solvent like tetrahydrofuran (THF), base (e.g., potassium carbonate), reflux.

  • Formation of the pyridin-1(2H)-yl moiety:

    • Reagents: 4-methoxy-6-methyl-2-oxopyridine, ethylene diamine.

    • Conditions: Solvent (e.g., ethanol), elevated temperature.

  • Synthesis of 5-methylisoxazole-3-carboxamide:

    • Reagents: 5-methylisoxazole, chloroformate derivative.

    • Conditions: Inert atmosphere, solvent (e.g., dichloromethane), room temperature.

  • Final coupling:

    • Reagents: 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine, 5-methylisoxazole-3-carboxylic acid.

    • Conditions: Coupling agent (e.g., EDCI), solvent (e.g., DMF), room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would typically be scaled up with optimizations for yield and cost-effectiveness. Continuous flow chemistry and high-throughput screening of reaction conditions can improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidative transformations, particularly at the methyl groups.

    • Common reagents: Potassium permanganate, chromium trioxide.

    • Conditions: Acidic or basic medium, controlled temperature.

  • Reduction: The pyridin-2-one moiety can be reduced to yield different functional groups.

    • Common reagents: Sodium borohydride, hydrogen gas with catalysts.

    • Conditions: Solvent like methanol, low temperature.

  • Substitution: Various substitution reactions can occur, particularly on the pyridine and isoxazole rings.

    • Common reagents: Halogenating agents, nucleophiles.

    • Conditions: Aprotic solvents, room or elevated temperatures.

Major Products Formed

The main products of these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is often used as a building block for synthesizing complex molecules. Its reactive sites allow for extensive modification, making it valuable for developing new materials and catalysts.

Biology

This compound has potential applications in biological research as a probe or modulator of enzymatic activity. Its structure enables interactions with various biological targets, facilitating studies on enzyme function and inhibition.

Medicine

In medicine, it may be investigated for its therapeutic potential. The compound's ability to interact with specific proteins and receptors could make it a candidate for drug development, particularly in areas like oncology or infectious diseases.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it likely interacts with enzymes or receptors, altering their activity through binding or inhibition. The exact molecular targets and pathways would vary based on the context, but common mechanisms might involve binding to active sites or allosteric modulation.

Comparison with Similar Compounds

Comparing this compound with others in its class highlights its unique features:

  • N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

  • N-(2-(4-methoxy-6-chloro-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide: The chloro substituent introduces different electronic effects and steric hindrance.

  • N-(2-(4-methoxy-6-methyl-2-oxoquinolin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide:

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its specific substituents and resultant properties, which can be leveraged for targeted chemical transformations and applications.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-6-11(20-3)8-13(18)17(9)5-4-15-14(19)12-7-10(2)21-16-12/h6-8H,4-5H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURKFKXXXOFJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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